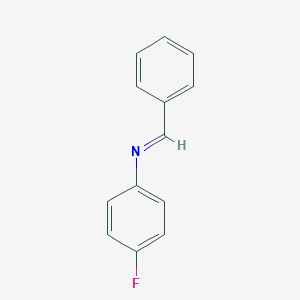

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Description

Definition and Structural Characteristics of N-Aryl Imines

N-aryl imines are a class of Schiff bases where the nitrogen atom of the C=N double bond is directly attached to an aromatic ring. The core imine structure consists of sp2-hybridized carbon and nitrogen atoms, resulting in a planar geometry. wikipedia.org The carbon-nitrogen double bond is shorter than a C-N single bond but longer than a C≡N triple bond, with bond distances typically ranging from 1.29 to 1.35 Å. wikipedia.org

The presence of the aryl group conjugated with the imine functionality influences the electronic properties and stability of the molecule. If the substituents on the carbon and nitrogen atoms are different, N-aryl imines can exist as E/Z stereoisomers, although the E isomer is generally more stable due to reduced steric hindrance. wikipedia.org The stability of these imines can be enhanced by the presence of an aryl group on the nitrogen, which makes them less susceptible to hydrolysis compared to some other imines. chemeurope.com

Significance of Fluorinated Imines in Organic Synthesis and Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine is often used to enhance metabolic stability, binding affinity, and lipophilicity. ontosight.ai Consequently, fluorinated imines are highly valuable intermediates in organic synthesis. nih.gov They serve as precursors for a variety of fluorine-containing compounds, including β-fluorinated amines, which are important building blocks for physiologically active molecules. acs.org

Despite their utility, the synthesis of fluorinated imines can be challenging, sometimes due to the instability or high reactivity of the required fluorinated aldehyde precursors. rsc.orgrsc.org Researchers have developed alternative methods to overcome these difficulties, such as the partial reduction of fluoroacetamides or solvent-free mechanochemical techniques that offer high yields in short reaction times. nih.govrsc.org These synthetic advancements make fluorinated imines, including Benzenamine, 4-fluoro-N-(phenylmethylene)-, more accessible for their use as versatile intermediates in the synthesis of drugs and other fine chemicals. nih.govmdpi.com

Overview of Research Trajectories for Benzenamine, 4-fluoro-N-(phenylmethylene)-

Benzenamine, 4-fluoro-N-(phenylmethylene)- is an N-aryl imine with the chemical formula C₁₃H₁₀FN. sinfoobiotech.com Research involving this compound and its analogs generally follows several key trajectories. A primary area of focus is the development of efficient and environmentally benign synthetic methods. For instance, mechanochemical synthesis, which involves grinding reactants together without a solvent, has been shown to be a highly effective method for producing fluorinated imines with excellent yields. nih.gov

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecular architectures, particularly heterocyclic compounds and other novel organic materials. ontosight.ai The reactivity of the imine bond allows for a variety of chemical transformations. chemeurope.com Investigations into fluorinated Schiff bases often include exploring their potential biological activities, as many have shown promise as antibacterial agents. mdpi.com The structural properties of these compounds are typically confirmed using techniques such as NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and, in some cases, X-ray crystallography. nih.gov

Below is a table summarizing the key identifiers for Benzenamine, 4-fluoro-N-(phenylmethylene)-.

| Identifier | Value |

| IUPAC Name | (E)-N-(4-Fluorophenyl)-1-phenylmethanimine chemspider.com |

| CAS Number | 331-98-6 sinfoobiotech.comchembk.com |

| Molecular Formula | C₁₃H₁₀FN sinfoobiotech.comnih.gov |

| Molecular Weight | 199.22 g/mol sinfoobiotech.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJZOCTWYUFFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for Benzenamine, 4 Fluoro N Phenylmethylene and Analogues

Condensation Reactions of Primary Amines and Aldehydes

The formation of the carbon-nitrogen double bond (imine) in Benzenamine, 4-fluoro-N-(phenylmethylene)- is achieved through the reversible condensation of a primary amine, 4-fluoroaniline (B128567), and an aldehyde, benzaldehyde. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the imine and water. Due to the reversible nature of this reaction, effective removal of the water byproduct is crucial to drive the equilibrium towards the product.

Reactant Precursors and Stoichiometry

The principal reactants for the synthesis of the target compound are 4-fluoroaniline and benzaldehyde. For the synthesis of analogues, substituted anilines and benzaldehydes are employed. The stoichiometry of the reaction is typically a 1:1 molar ratio of the amine and the aldehyde. semanticscholar.org Using an equimolar quantity of both reactants ensures efficient conversion without the need to remove a large excess of a starting material during purification.

Table 1: Reactant Precursors for the Synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)- and Analogues

| Target Compound | Amine Precursor | Aldehyde Precursor |

| Benzenamine, 4-fluoro-N-(phenylmethylene)- | 4-Fluoroaniline | Benzaldehyde |

| Benzenamine, 4-methoxy-N-(phenylmethylene)- | p-Anisidine | Benzaldehyde |

| N-(4-Bromobenzylidene)-4-fluoroaniline | 4-Fluoroaniline | 4-Bromobenzaldehyde |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | 4-Fluoroaniline | 4-Hydroxybenzaldehyde |

Reaction Conditions and Catalytic Systems

The conditions for the condensation reaction can be varied to optimize the yield and purity of the resulting imine. Key factors include the choice of catalyst and the method for water removal. While the reaction can proceed without a catalyst, it is often facilitated by acid catalysis or the use of dehydrating agents.

Anhydrous magnesium sulfate (B86663) (MgSO4) is a commonly used and effective dehydrating agent in imine synthesis. masterorganicchemistry.comacs.org It functions by sequestering the water produced during the reaction, thus shifting the equilibrium towards the formation of the imine. masterorganicchemistry.comquora.com This method is particularly advantageous as it avoids the use of strong acids which can sometimes lead to side reactions. The reaction is typically carried out by stirring the amine, aldehyde, and a stoichiometric amount of anhydrous magnesium sulfate in a suitable solvent at room temperature or with gentle heating. acs.orgchemicalforums.com The use of MgSO4 is preferred over catalytic acids like sulfuric acid in some contexts due to its less corrosive nature. acs.org

Azeotropic distillation is a highly effective method for removing water from a reaction mixture and is frequently employed in imine synthesis. walisongo.ac.idacs.org This technique utilizes a Dean-Stark apparatus, which allows for the continuous removal of the water-solvent azeotrope. chegg.comchegg.com Toluene (B28343) is a common solvent for this purpose as it forms a low-boiling azeotrope with water (boiling point 84.1 °C). chegg.comchegg.com As the reaction mixture is heated to reflux, the toluene-water azeotrope distills into the Dean-Stark trap. Upon condensation, the immiscible water and toluene separate, with the denser water collecting at the bottom of the trap while the toluene overflows and returns to the reaction flask. chegg.comchegg.com This continuous removal of water effectively drives the reaction to completion. researchgate.net This method provides a visual indication of the reaction's progress as the volume of collected water can be monitored. walisongo.ac.idacs.org

The choice of solvent can significantly impact the reaction rate and yield.

Ethanol (B145695): Ethanol is a common protic solvent for imine synthesis. stackexchange.com Reactions are often carried out under reflux conditions. semanticscholar.org Its polar nature can help to dissolve the reactants, and it is relatively inexpensive and less toxic than many other organic solvents. nih.gov

Dichloromethane (B109758) (DCM): Dichloromethane is an aprotic solvent frequently used in conjunction with a drying agent like magnesium sulfate. acs.org These reactions can often be performed at room temperature. However, due to its classification as a suspected carcinogen, greener alternatives are often sought. acs.orgnih.gov

Toluene: As mentioned previously, toluene is the solvent of choice for azeotropic distillation using a Dean-Stark apparatus due to its ability to form a heterogeneous azeotrope with water. walisongo.ac.idresearchgate.net It is considered a safer alternative to benzene (B151609), which was historically used for this purpose. walisongo.ac.id

The selection of the solvent often depends on the specific reactants and the chosen method for water removal.

Table 2: Comparison of Synthetic Methodologies for Imine Synthesis

| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantage |

| Dehydrating Agent | Anhydrous MgSO4 | Dichloromethane | Room Temperature | Mild conditions, avoids strong acids. |

| Azeotropic Distillation | p-Toluenesulfonic acid (optional) | Toluene | Reflux | Efficient water removal, visual monitoring of reaction. |

| Reflux in Protic Solvent | None or acid catalyst | Ethanol | Reflux | Simple setup, common and relatively safe solvent. |

Isolation and Purification Techniques

The isolation and purification of the synthesized imine are critical to obtaining a product of high purity. The chosen method depends on the physical properties of the imine and the impurities present.

A common and straightforward isolation technique involves pouring the reaction mixture into ice-water, which often causes the crude imine to precipitate as a solid. The solid can then be collected by filtration and washed with cold solvent to remove residual impurities.

Recrystallization is the most widely used method for the purification of solid imines. stackexchange.comresearchgate.net The selection of an appropriate solvent is crucial for successful recrystallization. miamioh.eduijddr.in The ideal solvent should dissolve the imine sparingly at room temperature but have high solubility at elevated temperatures. miamioh.edu Ethanol is a frequently used solvent for the recrystallization of N-benzylideneaniline and its derivatives. researchgate.netresearchgate.netscirp.org In some cases, a mixed solvent system, such as ethanol-water, can be employed to achieve optimal purification. researchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. miamioh.edu

For non-crystalline products or when recrystallization is ineffective, column chromatography can be utilized for purification. researchgate.net

Filtration and Solvent Evaporation

Following the completion of the synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)-, the initial step in isolating the crude product often involves filtration and solvent evaporation. If the product precipitates out of the reaction mixture upon cooling, it can be separated from the solvent and any soluble impurities by filtration. This is a standard procedure in organic synthesis for the isolation of solid products.

The crude product, once filtered, is typically washed with a small amount of cold solvent to remove any residual impurities adhering to the surface of the crystals. The choice of washing solvent is critical; it should be one in which the product is sparingly soluble at low temperatures to minimize product loss.

After filtration, if the product is dissolved in the reaction solvent or if further purification is required, the solvent is removed by evaporation. This is commonly achieved using a rotary evaporator, which allows for rapid and efficient removal of the solvent under reduced pressure, minimizing the thermal stress on the compound. The resulting solid is the crude product, which then undergoes further purification. In some reported syntheses of related amides, after the evaporation of the reaction solvent, the crude mixture is suspended in distilled water, stirred, and then the precipitated product is filtered off and dried. rsc.org

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds and is widely used for Schiff bases like Benzenamine, 4-fluoro-N-(phenylmethylene)-. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For Schiff bases, ethanol is a commonly employed solvent for recrystallization. sielc.com The crude product is dissolved in a minimum amount of hot ethanol to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to promote the formation of well-defined crystals of the purified Benzenamine, 4-fluoro-N-(phenylmethylene)-. The slow cooling process is crucial for the formation of pure crystals, as it allows the molecules to arrange themselves in a crystal lattice, excluding impurities which remain in the solvent. The purified crystals are then collected by filtration.

The selection of an appropriate solvent is paramount for successful recrystallization. The following table outlines various solvents that have been used for the recrystallization of Schiff bases and their derivatives.

| Solvent System | Application Notes |

| Ethanol | Commonly used for a wide range of Schiff bases. |

| Ethanol-Water | A binary solvent system that can be effective when the compound is too soluble in pure ethanol. |

| Chloroform (B151607) with an insoluble solvent | A binary system where chloroform acts as the primary solvent. |

| Pentane, Diethyl ether, or THF | Used for recrystallizing some fluorinated imines. nih.gov |

| Acetone | Employed for growing single crystals of certain benzylideneaniline (B1666777) derivatives. researchgate.net |

This table is interactive. You can sort and filter the data.

Chromatographic Separation Methods

When recrystallization does not yield a product of sufficient purity, or when dealing with complex mixtures, chromatographic separation methods are employed. For compounds like Benzenamine, 4-fluoro-N-(phenylmethylene)-, column chromatography is a common choice.

In column chromatography, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent, or mobile phase, is then passed through the column to carry the components of the mixture down the column at different rates based on their affinity for the stationary phase.

A critical consideration for the chromatographic purification of imines is their potential for hydrolysis on acidic stationary phases like silica gel. This can lead to the decomposition of the product back to its constituent aldehyde and amine. To mitigate this, several strategies can be employed:

Use of a less acidic stationary phase: Alumina can be used as an alternative to silica gel.

Neutralization of the stationary phase: Adding a small amount of a base, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, preventing hydrolysis.

The choice of eluent system is determined by the polarity of the compound. For N-aryl imines, a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol, is often used. The optimal solvent ratio is typically determined by thin-layer chromatography (TLC) prior to running the column.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of such compounds. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water with a modifier like phosphoric acid or formic acid can be effective for analyzing related compounds like 4-fluoroaniline. sielc.comnih.gov

Exploration of Alternative Synthetic Routes for Related Fluoro-Benzenamine Derivatives

While the direct condensation of anilines and aldehydes is the most common method for synthesizing compounds like Benzenamine, 4-fluoro-N-(phenylmethylene)-, researchers have explored several alternative routes, particularly for creating more complex or functionally diverse fluoro-benzenamine derivatives.

One innovative approach is the mechanochemical synthesis of fluorinated imines. This solvent-free method involves the manual grinding of equimolar amounts of the aldehyde and amine at room temperature. This technique has been shown to produce the desired imines in very short reaction times (e.g., 15 minutes) with good to excellent yields, often without the need for further purification. nih.gov This method is environmentally friendly as it eliminates the use of solvents.

Another alternative involves the direct electrophilic fluorination of imines . This method allows for the introduction of fluorine atoms at the α-position to the imine nitrogen. Using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), either mono- or difluoroimines can be synthesized from the parent ketimine. The reaction conditions, including the solvent system and temperature, can be tuned to favor the formation of the desired product. lookchem.com

Furthermore, the synthesis of functionalized amines from fluoroacetamides presents an indirect route to accessing structures that might be challenging to obtain via direct imine formation. This protocol utilizes Schwartz's reagent for the reduction of fluoroacetamides, providing a pathway to valuable fluorinated amine building blocks. rsc.orgresearchgate.net

A microwave-assisted synthesis has also been reported for N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives. This method can significantly reduce reaction times and improve yields compared to conventional heating. acgpubs.org

The following table summarizes some of the alternative synthetic methodologies for related fluoro-benzenamine derivatives.

| Synthetic Method | Key Features | Example Application |

| Mechanochemical Synthesis | Solvent-free, rapid reaction times, high yields. | Synthesis of various fluorinated imines by grinding aldehydes and anilines. nih.gov |

| Direct Electrophilic Fluorination | Introduction of fluorine at the α-position of the imine. | Synthesis of α-fluoroimines and α,α-difluoroimines using NFSI. lookchem.com |

| Synthesis from Fluoroacetamides | Overcomes challenges in obtaining certain fluorinated imines. | Reductive functionalization of fluoroacetamides using Schwartz's reagent. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Synthesis of N-(substituted benzylidene)-4-fluoroaniline derivatives. acgpubs.org |

| "One-Pot" Synthesis | Combines multiple reaction steps into a single procedure. | Preparation of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. google.com |

This table is interactive. You can sort and filter the data.

These alternative routes highlight the ongoing efforts to develop more efficient, versatile, and sustainable methods for the synthesis of fluorinated benzenamine derivatives, which are important precursors in various fields of chemical research.

Chemical Reactivity and Reaction Mechanisms of the Phenylmethylene Imine Moiety

Fundamental Reactivity of Imines

Imines, also known as Schiff bases, contain a C=N double bond that is isoelectronic with the carbonyl group (C=O) in aldehydes and ketones. numberanalytics.com Consequently, imines exhibit some similar reactivity patterns. The nitrogen atom in the imine is less electronegative than the oxygen in a carbonyl, which generally makes imines more basic but less reactive towards nucleophiles than their carbonyl counterparts. masterorganicchemistry.com The reactivity of the imine is significantly influenced by both electronic and steric factors. Electron-donating groups on either the carbon or nitrogen atom can increase the electron density of the C=N bond, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease this reactivity. numberanalytics.com Steric hindrance around the imine carbon or nitrogen can also impede the approach of reactants, thereby reducing reactivity. numberanalytics.com

The formation of imines is typically a reversible condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comnih.gov To drive the reaction towards the formation of the imine, water, a byproduct, is often removed. nih.gov Conversely, imines can be hydrolyzed back to the corresponding amine and carbonyl compound in the presence of water, a reaction often catalyzed by acid. masterorganicchemistry.com

Nucleophilic and Electrophilic Transformations Involving the C=N Bond

The C=N bond of the phenylmethylene imine moiety is susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. However, imines are generally less electrophilic than aldehydes and ketones. nih.gov Their electrophilicity can be enhanced by protonation of the nitrogen atom with a Brønsted acid, forming a highly reactive iminium cation. nih.gov This activation facilitates the addition of a wide range of nucleophiles, including organometallic reagents, enolates, and hydrides, leading to the formation of new carbon-carbon or carbon-hydrogen bonds. nih.govresearchgate.net For instance, the addition of organometallic reagents is a versatile method for C-C bond formation, though it can sometimes be complicated by side reactions like reduction or enolization. nih.gov

Electrophilic Addition: The nitrogen atom of the imine has a lone pair of electrons, making it nucleophilic and basic. nih.govwikipedia.org It can react with electrophiles, and protonation to form iminium salts is a common example of this reactivity. wikipedia.org

Imines can also participate in cycloaddition reactions. They can act as azadienes or dienophiles, for example, in aza-Diels-Alder reactions to form nitrogen-containing heterocyclic compounds. nih.gov

Catalytic Reaction Mechanisms

The phenylmethylene imine moiety is a versatile substrate in various catalytic reactions, particularly those involving transition metals like palladium.

Palladium catalysts are highly effective in promoting a variety of transformations involving imines, including hydrogenation and cross-coupling reactions. uchile.clacs.org These processes are central to the synthesis of complex amines and heterocyclic structures. nih.gov

The catalytic cycle of many palladium-catalyzed cross-coupling reactions involving imines generally proceeds through a sequence of fundamental steps:

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step involves the cleavage of the R-X bond and the formation of a new palladium(II) intermediate, with the R and X groups attached to the metal center. youtube.comyoutube.com The oxidative addition is a key step that initiates the catalytic process, and its feasibility can depend on the nature of the organic halide and the ligands on the palladium. researchgate.netacs.org

Transmetallation: In this step, a main group organometallic reagent (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide. This results in a diorganopalladium(II) complex. youtube.comyoutube.com For the reaction to proceed efficiently, the transmetallation step must be thermodynamically favorable. youtube.com

Ligand Rearrangement (Isomerization): For reductive elimination to occur, the two organic groups that will form a new bond must be positioned cis (adjacent) to each other on the palladium center. If they are trans, a ligand rearrangement, or isomerization, must take place. umb.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated to form the final product (R-R'). umb.eduwikipedia.org The palladium center is reduced back to its original low-valent state (often Pd(0)), allowing it to re-enter the catalytic cycle. umb.edu This step is often the product-forming step in many catalytic processes. wikipedia.org The rate of reductive elimination can be influenced by factors such as the nature of the ligands and the steric and electronic properties of the organic groups. acs.org

A plausible catalytic cycle for the palladium-catalyzed arylation of an imine with an arylboronic acid involves the formation of a phenyl-palladium species through transmetalation, coordination of the imine's C=N double bond to the palladium, and subsequent bond formation. acs.org

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | A low-valent palladium catalyst reacts with an organic halide (R-X), increasing its oxidation state (e.g., Pd(0) to Pd(II)) and forming a Pd-R and a Pd-X bond. |

| Transmetallation | An organometallic reagent (R'-M) transfers its organic group (R') to the palladium complex, displacing the halide (X). |

| Ligand Rearrangement | The organic groups (R and R') on the palladium center rearrange to a cis-conformation, which is necessary for the next step. |

| Reductive Elimination | The two organic groups (R and R') couple to form a new C-C or C-heteroatom bond, and the product is released from the palladium, regenerating the low-valent catalyst. |

Tandem catalysis, also known as cascade catalysis, involves multiple catalytic transformations occurring in a single pot without the isolation of intermediates. nih.gov In the context of imines, this can involve a sequence of reactions, such as an initial palladium-catalyzed coupling followed by an intramolecular cyclization or another bond-forming event. For example, a tandem reaction of N'-(2-alkynylbenzylidene)hydrazide with a silyl (B83357) enolate, catalyzed by silver triflate, has been described to proceed through intramolecular cyclization, nucleophilic addition, condensation, and aromatization to form complex heterocyclic products. nih.gov Such processes are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation.

The allylation of imines is a significant method for the synthesis of homoallylic amines, which are valuable precursors for various natural products and pharmaceuticals. researchgate.net While various methods exist, including the use of allylic organometallic reagents, reactions catalyzed by specific reagents offer unique advantages. Chiral quaternary ammonium (B1175870) salts have been utilized as phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) imines, enabling the synthesis of α-amino acid derivatives with high enantiomeric excess. nih.gov Although the provided source specifically mentions the allylation of glycine imines, the principle of using such catalysts can be extended to other imine substrates. The catalyst facilitates the reaction between the imine and the allylating agent, often under mild conditions, and can induce stereoselectivity in the product.

Brönsted Acidic Ionic Liquid Catalyzed Transformations

Brönsted acidic ionic liquids (BAILs) have emerged as effective and environmentally benign catalysts for a multitude of organic reactions. researchgate.net These catalysts, which are salts with a Brønsted acidic proton, can enhance the electrophilicity of the imine carbon in Benzenamine, 4-fluoro-N-(phenylmethylene)-, facilitating nucleophilic additions. nih.gov Their utility is particularly noted in reactions such as the Mannich reaction, which involves the formation of β-amino carbonyl compounds through the addition of an enolizable carbonyl compound to an imine. iitm.ac.innih.gov

In the context of the synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)-, which is typically formed from the condensation of 4-fluoroaniline (B128567) and benzaldehyde, Brönsted acidic ionic liquids can play a crucial role. The catalytic cycle begins with the activation of the aldehyde carbonyl group. The acidic proton from the BAIL protonates the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-fluoroaniline. This activation step is critical for initiating the condensation reaction, especially under mild conditions. In some instances, the properties of the protons on the acid catalysts significantly influence the reaction, as the initial step involves the attack by protons to form carbocation ions. researchgate.net

Following the nucleophilic attack of the amine on the activated carbonyl group, a hemiaminal intermediate is formed. The Brönsted acidic ionic liquid then facilitates the dehydration of this intermediate. The hydroxyl group of the hemiaminal is protonated by the BAIL, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of a highly reactive iminium ion. This iminium ion is a key intermediate, characterized by a positively charged nitrogen atom and a highly electrophilic carbon atom. The deprotonation of the nitrogen atom then yields the final imine product, Benzenamine, 4-fluoro-N-(phenylmethylene)-, and regenerates the Brönsted acidic ionic liquid catalyst, allowing it to participate in another catalytic cycle. The formation of such intermediates is a common feature in reactions like the Mannich reaction catalyzed by BAILs. nih.gov

Non-Catalytic Mechanistic Pathways (e.g., Pudovik Reaction Analogues)

The phenylmethylene imine moiety of Benzenamine, 4-fluoro-N-(phenylmethylene)- can also undergo reactions through non-catalytic pathways. A prominent example is the Pudovik reaction, which involves the nucleophilic addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), across the C=N double bond. researchgate.net This reaction is a versatile method for the synthesis of α-aminophosphonates. researchgate.net

In a typical Pudovik reaction involving Benzenamine, 4-fluoro-N-(phenylmethylene)-, the phosphorus atom of the dialkyl phosphite acts as the nucleophile, attacking the electrophilic imine carbon. Concurrently, the hydrogen atom attached to the phosphorus is transferred to the imine nitrogen. This process can proceed through a concerted or a stepwise mechanism, often facilitated by a base, though it can also occur under neutral or thermal conditions. The resulting product is an α-amino phosphonate (B1237965) derivative, where the phosphonate group is attached to the benzylic carbon and the nitrogen atom is part of the 4-fluoroanilino group. The Pudovik reaction and its analogues are significant as they allow for the formation of carbon-phosphorus bonds, leading to compounds with potential biological activity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Systems

The 4-fluoro-substituted benzene (B151609) ring in Benzenamine, 4-fluoro-N-(phenylmethylene)- is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, although it is not a good leaving group in the traditional sense. stackexchange.com The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized intermediate. core.ac.uk

σ-Complex Intermediates

The first and typically rate-determining step of an SNAr reaction is the nucleophilic attack on the carbon atom bearing the fluorine atom. core.ac.uk This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or a σ-complex. core.ac.uk In this intermediate, the aromaticity of the ring is temporarily disrupted, and the negative charge is delocalized over the aromatic system, particularly onto the ortho and para positions relative to the point of attack. acs.org The stability of this σ-complex is a crucial factor in determining the feasibility and rate of the SNAr reaction. nih.govscilit.com Computational studies using density functional theory have shown that the energy change associated with the formation of the σ-complex can be used to predict regioselectivity and reaction rates in SNAr reactions of fluorinated aromatics. nih.gov In the second, faster step, the leaving group (in this case, the fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. core.ac.uk

Influence of Solvent, Steric, and Hydrogen-Bonding Effects on Reaction Rate

The rate of SNAr reactions on the fluorinated aromatic system of Benzenamine, 4-fluoro-N-(phenylmethylene)- is significantly influenced by several factors:

Solvent Effects: The nature of the solvent plays a critical role in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. nih.gov Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity. nih.govlumenlearning.com However, protic solvents can also stabilize the transition state and the leaving group, which can sometimes accelerate the reaction, particularly in the case of fluoride as a leaving group. researchgate.netnih.gov The choice of solvent can even influence the rate-determining step of the reaction. rsc.org

Steric Effects: Steric hindrance can affect the rate of SNAr reactions by impeding the approach of the nucleophile to the aromatic ring. numberanalytics.comlibretexts.org Bulky nucleophiles or significant steric crowding around the reaction center on the aromatic ring can slow down the rate of the initial nucleophilic attack. numberanalytics.com For Benzenamine, 4-fluoro-N-(phenylmethylene)-, the N-(phenylmethylene) group is relatively large and could potentially exert some steric influence, although the primary site of reaction is on the separate fluorinated ring.

Hydrogen-Bonding Effects: Hydrogen bonding can have a complex influence on SNAr reaction rates. researchgate.net As mentioned, hydrogen-bond donating solvents can decrease the nucleophilicity of the attacking species. nih.gov Conversely, hydrogen bonding can stabilize the intermediate σ-complex and the transition state leading to its formation, especially when the nucleophile or the aromatic substrate contains hydrogen-bond donating or accepting groups. nih.gov For instance, if the nucleophile is an amine, hydrogen bonding from a protic solvent to the amine can decrease its reactivity. nih.gov

Table of Factors Influencing SNAr Reaction Rates

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Solvent | Polar aprotic solvents generally increase the rate. | Solvates the cation of the nucleophile, increasing the reactivity of the anionic nucleophile. nih.gov |

| Protic solvents can have a variable effect. | Can decrease nucleophilicity through hydrogen bonding but can also stabilize the transition state. researchgate.netnih.gov | |

| Steric Hindrance | Increased steric hindrance decreases the rate. | Impedes the approach of the nucleophile to the electrophilic carbon center. numberanalytics.comlibretexts.org |

| Hydrogen Bonding | Can decrease the rate by solvating the nucleophile. | Reduces the availability of the nucleophile's lone pair for attack. nih.gov |

| Can increase the rate by stabilizing the intermediate. | Lowers the activation energy for the formation of the σ-complex. nih.govresearchgate.net |

Role of Nucleophile and Leaving Group Characteristics

In reactions involving the phenylmethylene imine moiety, the characteristics of both the attacking nucleophile and any potential leaving group are paramount in determining the reaction's feasibility, rate, and mechanism.

Nucleophile Characteristics: The rate and success of a nucleophilic attack on the imine carbon are directly influenced by the nucleophile's strength, concentration, and steric bulk.

Strength: Stronger nucleophiles, which are generally more electron-rich and less stable, react more readily with the electrophilic imine carbon. For instance, organometallic reagents like organolithiums and Grignards are potent nucleophiles that can add across the C=N bond. The reactivity is also influenced by the nucleophile's basicity; however, for nucleophilic addition to imines, polarizability and orbital energies are often more critical than basicity alone. rsc.org

Substituent Effects: The electronic properties of substituents on the nucleophile play a crucial role. Electron-donating groups (EDGs) on the nucleophile enhance its electron density and, therefore, its reactivity. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity.

Steric Hindrance: Bulky nucleophiles may face steric hindrance when approaching the imine carbon, which is flanked by two aryl groups. This can slow down or even prevent the reaction.

Leaving Group Characteristics: The concept of a "leaving group" in the context of imine chemistry is most relevant in addition-elimination reactions or nucleophilic aromatic substitution (SNAr) on one of the aryl rings, rather than simple addition to the C=N bond. However, if a reaction proceeds via a tetrahedral intermediate where a group is subsequently expelled, its ability to depart is critical.

Stability: A good leaving group must be able to stabilize the negative charge it acquires upon departure. libretexts.org This is why weak bases, such as halide ions or sulfonates, are excellent leaving groups. In the context of the imine itself, direct substitution at the imine carbon is uncommon without transformation. The amine moiety is a very poor leaving group due to the instability of the resulting amide anion (R₂N⁻). libretexts.org

Protonation: Similar to how the hydroxyl group in a carbinolamine intermediate (formed during imine synthesis) is protonated to become a better leaving group (water), a group's leaving ability can be enhanced by protonation or coordination to a Lewis acid. libretexts.org

In a typical nucleophilic addition to the C=N bond of Benzenamine, 4-fluoro-N-(phenylmethylene)-, there is no leaving group. The reaction involves the formation of a new single bond to the carbon and the reduction of the C=N pi bond, with the electron pair moving to the nitrogen, which is subsequently protonated. However, in more complex reactions, such as those where the imine is part of a larger conjugated system or in certain cycloadditions, the principles of leaving group ability can become relevant to subsequent reaction steps. The stability of any intermediate formed is key; for instance, in SNAr reactions, the rate-determining step can be either the initial nucleophilic attack or the departure of the leaving group, depending on their relative stabilities and the stability of the Meisenheimer intermediate. researchgate.netresearchgate.net

Stereochemical Control and Regioselectivity in Imine Reactions

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regioselectivity) is a central theme in modern organic synthesis. For reactions involving the phenylmethylene imine moiety of Benzenamine, 4-fluoro-N-(phenylmethylene)-, several strategies can be employed to achieve high levels of control.

Stereochemical Control: The planar nature of the imine bond means that a nucleophile can attack from either of two faces. In an achiral environment, this results in a racemic mixture of products. Achieving stereocontrol, particularly enantioselectivity, requires the introduction of a chiral influence.

Catalytic Enantioselective Reactions: This is the most efficient method, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer. mdma.ch Chiral Lewis acids or Brønsted acids can coordinate to the imine nitrogen, activating the C=N bond for attack and simultaneously shielding one face from the incoming nucleophile. For example, chiral biphenol catalysts have been successfully used for the enantioselective addition of boronate nucleophiles to acyl imines. nih.gov Similarly, iron and palladium-based chiral catalysts have shown high efficacy in the enantioselective reduction and arylation of N-substituted imines. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

| Chiral Iron-Pincer Complex | Hydroboration | N-Alkyl Imines | Up to >99% |

| (S)-L2-Pd Palladacycle | Arylation | N-Tosylarylimines | Up to 99% |

| Chiral Biphenol (BINOL) | Boronate Addition | N-Benzoyl Imines | Up to >95:5 er |

This table presents data from studies on related imine systems to illustrate the potential for stereochemical control. nih.govacs.orgresearchgate.net

Diastereoselective Reactions: If a chiral center already exists in the nucleophile or on the imine (via a chiral auxiliary), it can direct the stereochemical outcome of the reaction, leading to one diastereomer in excess. In aza-Henry reactions (the addition of nitroalkanes to imines), the nature of the substituents on the imine carbon can significantly influence the syn/anti diastereoselectivity of the product. nih.gov

Regioselectivity: This becomes a key consideration when the imine or the reacting partner has multiple reactive sites. Cycloaddition reactions are a prime example where regioselectivity is crucial.

[3+2] Cycloadditions: In reactions with 1,3-dipoles, such as nitrones, the imine can act as the dipolarophile. The regioselectivity (e.g., ortho vs. meta) is governed by the electronic and steric properties of both reactants and can often be predicted by analyzing the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and the dipolarophile. Theoretical studies on the reaction between a nitrone and a substituted ethylene (B1197577) showed that the reaction proceeds with high ortho regioselectivity, consistent with experimental findings. rsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple C=N bonds, imines bearing activating groups can participate as dienophiles. The regioselectivity is determined by the substitution patterns on both the diene and the dienophile. Ligand-controlled, chemodivergent cycloadditions catalyzed by cobalt have demonstrated that the same set of starting materials (a diene and an alkyne) can be directed to form either [4+2] or [2+2] adducts with high regioselectivity by simply changing the ligand on the metal catalyst. nih.govresearchgate.net This principle highlights the fine control that can be exerted over regiochemical outcomes.

For Benzenamine, 4-fluoro-N-(phenylmethylene)-, the electronic asymmetry introduced by the 4-fluoro group on one ring and the unsubstituted phenyl group on the other would be a determining factor in the regioselectivity of such cycloaddition reactions.

Synthesis and Investigation of Derivatives and Analogues of Benzenamine, 4 Fluoro N Phenylmethylene

Structural Modifications and Substituent Effects on Reactivity

The electronic character of the azomethine group (C=N) in N-benzylideneaniline derivatives is sensitive to the electronic effects of substituents on both the benzylidene and aniline (B41778) rings. A study utilizing 13C NMR spectroscopy to analyze a series of para-substituted benzylidene anilines (p-X-C6H4CH=NC6H4-p-Y) revealed distinct substituent effects on the chemical shift of the imine carbon.

Substituents on the benzylidene ring (X) exhibit a reverse effect on the 13C NMR chemical shift of the C=N carbon; electron-withdrawing groups lead to shielding, while electron-donating groups cause deshielding. researchgate.net This suggests that inductive effects are the predominant influence from this part of the molecule. researchgate.net Conversely, substituents on the aniline ring (Y) demonstrate a normal effect, where electron-withdrawing groups result in deshielding and electron-donating groups cause shielding of the C=N carbon. researchgate.net For these substituents, the inductive and resonance effects are of similar magnitude. researchgate.net

Moreover, a specific cross-interaction between the substituents on the two aromatic rings has been identified. researchgate.net The sensitivity of the C=N group to the electronic effects of the substituents on one ring is systematically modified by the nature of the substituents on the other ring. For instance, electron-withdrawing groups on the aniline ring diminish the sensitivity of the C=N carbon's chemical shift to changes in substitution on the benzylidene ring. researchgate.net In contrast, electron-donating groups on the aniline ring amplify this sensitivity. researchgate.net These observations can be explained by the substituent-sensitive balance of electron delocalization within the molecule. researchgate.net

Synthesis of Dihalo- and Other Substituted Imine Analogues (e.g., Benzenamine, 4-fluoro-N-[(4-fluorophenyl)methylene]-)

The synthesis of dihalo- and other substituted analogues of Benzenamine, 4-fluoro-N-(phenylmethylene)- is typically achieved through the condensation reaction of a substituted aniline with a substituted benzaldehyde. This straightforward method allows for the introduction of various functional groups onto the core structure.

For example, the synthesis of Benzenamine, 4-fluoro-N-[(4-fluorophenyl)methylene]- involves the reaction of 4-fluoroaniline (B128567) with 4-fluorobenzaldehyde. This reaction can be carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The resulting imine is then isolated and purified. A study reported the synthesis of this compound with a 60% yield. nih.gov

Researchers have synthesized a variety of other substituted imine analogues, as detailed in the table below, which summarizes the synthesis of several N-benzylideneaniline derivatives. The general procedure involves the reaction of an appropriately substituted aniline with a substituted benzaldehyde. nih.gov

| Reactant 1 (Aniline Derivative) | Reactant 2 (Benzaldehyde Derivative) | Product | Yield (%) |

| 4-fluoro-phenylamine | 4-fluoro-benzaldehyde | (4-Fluoro-benzylidene)-(4-fluoro-phenyl)-amine | 60 |

| 4-fluoro-phenylamine | 2,4-difluoro-benzaldehyde | (2,4-Difluoro-benzylidene)-(4-fluoro-phenyl)-amine | 52 |

| 4-fluoro-phenylamine | 2,4,6-trifluoro-benzaldehyde | (4-Fluoro-phenyl)-(2,4,6-trifluoro-benzylidene)-amine | 51 |

| 3,5-dichloro-phenylamine | 4-fluoro-benzaldehyde | (4-Fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | 31 |

Incorporation into Heterocyclic Systems (e.g., Quinoxaline-containing Schiff Bases)

Benzenamine, 4-fluoro-N-(phenylmethylene)- and its parent amine, 4-fluoroaniline, are valuable precursors for the synthesis of more complex heterocyclic structures. Schiff bases derived from quinoxaline (B1680401), for instance, are a class of compounds that have garnered significant interest. The general synthesis of these molecules involves the condensation of a primary amine with a quinoxaline derivative bearing a carbonyl group.

While a direct reaction of Benzenamine, 4-fluoro-N-(phenylmethylene)- to form a quinoxaline-containing Schiff base is not the typical route, the constituent parts, 4-fluoroaniline and benzaldehyde, are key reagents. The synthesis of quinoxaline-based Schiff bases often starts with the condensation of a diamine with a dicarbonyl compound to form the quinoxaline ring, which can then be further functionalized. raco.catnih.gov

Alternatively, a pre-formed quinoxaline with a carbonyl group, such as quinoxaline-2-carboxaldehyde, can be reacted with an amine, like 4-fluoroaniline, to yield the desired Schiff base. nih.gov This condensation reaction is a common and effective method for preparing such heterocyclic systems. nih.gov The resulting Schiff bases can act as ligands, readily forming stable complexes with various transition metal ions.

Utilization as Intermediates for Complex Organic Molecules (e.g., Triarylmethanes)

Benzenamine, 4-fluoro-N-(phenylmethylene)- serves as a building block in the synthesis of more elaborate organic structures, such as triarylmethanes. Triarylmethanes are a class of compounds with a central carbon atom attached to three aryl groups and are known for their diverse applications, including as dyes and in materials science. nih.gov

The synthesis of triarylmethanes can be achieved through various methods, including Friedel-Crafts reactions and transition metal-catalyzed cross-coupling reactions. nih.gov One approach involves the reaction of a diarylmethane with an arylating agent. In this context, derivatives of Benzenamine, 4-fluoro-N-(phenylmethylene)- can be envisioned as precursors. For instance, the benzaldehyde-derived portion of the molecule could, after suitable chemical transformation, act as an electrophile in a Friedel-Crafts type reaction with an aromatic substrate.

A more direct, though less common, conceptual pathway could involve the activation of the C=N bond to allow for the addition of an organometallic reagent, followed by subsequent reactions to form the triarylmethane core. A notable method for synthesizing triarylmethanes is the Truce–Smiles rearrangement of 2-benzyl benzanilides, which proceeds via an intramolecular nucleophilic aromatic substitution. nih.gov While this specific reaction does not directly utilize the title imine, the underlying principle of connecting aryl rings through a central carbon highlights the potential of imine-derived structures in the broader synthesis of triarylmethanes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within the molecule. For Benzenamine, 4-fluoro-N-(phenylmethylene)-, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive structural picture.

The ¹H NMR spectrum of Benzenamine, 4-fluoro-N-(phenylmethylene)- in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to the distinct proton environments within the molecule. nist.gov The most downfield signal is a singlet observed at approximately 8.47 ppm, which is attributed to the imine proton (-CH=N-). nist.gov This significant downfield shift is characteristic of protons attached to a carbon-nitrogen double bond.

The aromatic region of the spectrum displays a series of multiplets between δ 7.12 and 7.95 ppm. nist.gov Specifically, the protons on the unsubstituted benzylidene ring appear as a multiplet between 7.92-7.95 ppm and another multiplet around 7.48-7.50 ppm. nist.gov The protons on the 4-fluorophenyl ring are observed as two distinct signals: a doublet at approximately 7.25 ppm and another doublet at around 7.12 ppm, both with a coupling constant of J = 9 Hz. nist.gov This splitting pattern is characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of Benzenamine, 4-fluoro-N-(phenylmethylene)- in CDCl₃ reveals several distinct signals. nist.gov The imine carbon (-CH=N-) resonates at approximately 160.2 ppm. nist.gov The carbon atom of the 4-fluorophenyl ring directly bonded to the fluorine atom (C-F) exhibits a large chemical shift, appearing around 162.9 ppm, and shows a characteristic splitting due to coupling with the fluorine nucleus. nist.gov Another key signal is observed at about 159.7 ppm, which is attributed to the carbon atom of the 4-fluorophenyl ring bonded to the nitrogen atom. nist.gov The carbon atom of the benzylidene ring attached to the imine group is found at approximately 136.1 ppm. nist.gov The remaining aromatic carbons appear in the range of 115.9 to 131.5 ppm. nist.gov The signals for the aromatic carbons ortho and meta to the fluorine atom show splitting due to carbon-fluorine coupling. nist.gov

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For Benzenamine, 4-fluoro-N-(phenylmethylene)-, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal, confirming the presence of one unique fluorine environment in the molecule. nist.gov This signal appears at a chemical shift of approximately -116.7 ppm. nist.gov The precise chemical shift is indicative of the electronic environment of the fluorine atom attached to the aromatic ring.

A detailed analysis of the coupling constants in the ¹³C NMR spectrum provides further structural confirmation. The carbon atoms in the 4-fluorophenyl ring exhibit through-bond coupling with the fluorine atom. The aromatic CH carbon ortho to the fluorine atom shows a coupling constant of ³J(C,F) = 8 Hz, while the carbon meta to the fluorine displays a larger coupling constant of ³J(C,F) = 23 Hz. nist.gov These coupling constants are consistent with the assigned structure and provide valuable information about the connectivity within the fluorinated ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FT-IR spectrum of Benzenamine, 4-fluoro-N-(phenylmethylene)- displays several characteristic absorption bands that confirm its molecular structure. The most prominent and diagnostic band is the C=N stretching vibration of the imine group, which typically appears in the range of 1600-1650 cm⁻¹. For closely related N-benzylideneaniline compounds, this stretching vibration has been observed around 1625 cm⁻¹. The aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. Furthermore, a strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum of N-benzylideneaniline is characterized by several key bands corresponding to the vibrations of the phenyl rings and the central C=N imine group. The introduction of a fluorine atom at the para position of the aniline (B41778) ring in "Benzenamine, 4-fluoro-N-(phenylmethylene)-" is expected to induce noticeable shifts in the vibrational frequencies of the adjacent phenyl ring due to both mass effect and electronic effects (inductive and mesomeric).

Key expected regions in the FT-Raman spectrum would include:

C=N Stretching: The imine stretch is a characteristic and strong band, typically observed in the 1620-1630 cm⁻¹ region for N-benzylideneaniline. The presence of the electron-withdrawing fluorine atom may slightly alter the electronic environment of the imine bond, potentially causing a shift in this frequency.

Phenyl Ring Modes: Multiple bands corresponding to the C-C stretching vibrations within the phenyl rings are expected between 1400 cm⁻¹ and 1600 cm⁻¹. The C-F stretching vibration is anticipated to appear as a strong band, typically in the 1200-1300 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations will appear at lower frequencies.

Vibrational Mode Assignment and Band Analysis

A detailed assignment of the vibrational modes can be achieved by comparing the experimental spectrum with theoretical calculations, such as those based on Density Functional Theory (DFT). For related substituted methylbenzenes and anilines, normal coordinate analysis has been successfully employed to assign vibrational fundamentals. nih.gov A similar approach for "Benzenamine, 4-fluoro-N-(phenylmethylene)-" would allow for a comprehensive understanding of its vibrational behavior.

The vibrational modes can be broadly categorized as those associated with the fluoro-substituted aniline ring, the benzylidene ring, and the bridging imine group.

Table 1: Predicted Vibrational Mode Assignments for Benzenamine, 4-fluoro-N-(phenylmethylene)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on both phenyl rings. |

| C=N Imine Stretch | 1635-1615 | Stretching vibration of the central carbon-nitrogen double bond. |

| Phenyl C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| C-F Stretch | 1250-1100 | Stretching vibration of the carbon-fluorine bond on the aniline ring. |

| C-N Stretch | 1200-1150 | Stretching vibration of the carbon-nitrogen single bond. |

| Aromatic C-H In-Plane Bend | 1300-1000 | In-plane bending vibrations of the aromatic C-H bonds. |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Out-of-plane bending vibrations of the aromatic C-H bonds, sensitive to substitution patterns. |

Note: The data in this table is predictive and based on the analysis of similar compounds.

The fluorine substituent is expected to significantly influence the vibrational modes of the aniline ring. The strong electronegativity of fluorine can alter the bond strengths and force constants of adjacent bonds, leading to shifts in their corresponding vibrational frequencies.

Mass Spectrometry

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. The molecular formula of "Benzenamine, 4-fluoro-N-(phenylmethylene)-" is C₁₃H₁₀FN.

The theoretical exact mass can be calculated using the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 amu

Hydrogen (¹H): 1.007825 amu

Fluorine (¹⁹F): 18.998403 amu

Nitrogen (¹⁴N): 14.003074 amu

Calculation of Theoretical Exact Mass: (13 * 12.000000) + (10 * 1.007825) + (1 * 18.998403) + (1 * 14.003074) = 199.080092 amu

An experimental HRMS measurement of a sample of "Benzenamine, 4-fluoro-N-(phenylmethylene)-" would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Fragmentation Mechanism Analysis

The fragmentation of Schiff bases in mass spectrometry is influenced by the stability of the resulting ions and neutral fragments. The fragmentation pattern provides valuable structural information. nih.govresearchgate.netresearchgate.net For "Benzenamine, 4-fluoro-N-(phenylmethylene)-", the molecular ion (M⁺˙) at m/z 199 would be expected to be prominent.

Common fragmentation pathways for N-benzylideneaniline and its derivatives include:

Cleavage of the C-N bond: This can lead to the formation of a benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91 or a fluorophenyl nitrene radical cation.

Cleavage of the C-H bond from the imine carbon: This would result in an [M-1]⁺ ion at m/z 198.

Formation of a fluorophenyl cation: Loss of a benzylideneimine radical could lead to a [C₆H₄F]⁺ ion at m/z 95.

Formation of a phenyl cation: Loss of a fluorobenzylideneimine radical could lead to a [C₆H₅]⁺ ion at m/z 77.

Rearrangement and subsequent fragmentation: More complex fragmentation patterns can arise from rearrangements of the molecular ion.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Benzenamine, 4-fluoro-N-(phenylmethylene)-

| m/z | Proposed Fragment Ion | Formula |

| 199 | Molecular Ion | [C₁₃H₁₀FN]⁺˙ |

| 198 | [M-H]⁺ | [C₁₃H₉FN]⁺ |

| 122 | [C₇H₅FN]⁺ | [Fluorobenzylnitrile] radical cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The data in this table is predictive and based on general fragmentation patterns of Schiff bases. nih.govlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "Benzenamine, 4-fluoro-N-(phenylmethylene)-" itself is not available in the searched literature, the structure of the closely related compound, "4-Fluoro-N-(4-hydroxybenzylidene)aniline" (C₁₃H₁₀FNO), provides significant insights into the likely solid-state conformation. researchgate.netnih.gov

In the crystal structure of "4-Fluoro-N-(4-hydroxybenzylidene)aniline", the molecule adopts a non-planar conformation. researchgate.netnih.gov The two phenyl rings are twisted with respect to each other. This twisting is a common feature in N-benzylideneaniline derivatives and is attributed to steric hindrance between the ortho-hydrogens of the two rings.

For "Benzenamine, 4-fluoro-N-(phenylmethylene)-", a similar non-planar structure is expected. The key structural parameters that would be determined from an X-ray crystallographic study include:

Bond lengths and angles: Precise measurements of all bond lengths and angles, including the C=N imine bond and the C-F bond.

Torsional angles: The dihedral angles between the planes of the two phenyl rings and the plane of the central C=N bridge.

Intermolecular interactions: The presence of any significant intermolecular forces, such as C-H···F or π-π stacking interactions, which would govern the crystal packing.

Table 3: Crystallographic Data for the Related Compound 4-Fluoro-N-(4-hydroxybenzylidene)aniline nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.0153 (8) |

| b (Å) | 9.8596 (7) |

| c (Å) | 9.5476 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1036.93 (12) |

| Z | 4 |

The crystal packing of "4-Fluoro-N-(4-hydroxybenzylidene)aniline" is stabilized by O-H···N and C-H···F hydrogen bonds. researchgate.netnih.gov In the case of "Benzenamine, 4-fluoro-N-(phenylmethylene)-", which lacks the hydroxyl group, the crystal packing would be primarily influenced by van der Waals forces and potentially weak C-H···F and C-H···π interactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Benzenamine, 4-fluoro-N-(phenylmethylene)-, DFT has been employed to elucidate its geometry, electronic structure, and vibrational properties. These theoretical studies are often performed using specific basis sets, such as 6-31G* or B3LYP/6-311G(d,p), to solve the Kohn-Sham equations, providing a robust theoretical framework for understanding the molecule's behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization calculations using DFT determine the most stable conformation of Benzenamine, 4-fluoro-N-(phenylmethylene)- by finding the minimum energy structure on the potential energy surface.

A key structural feature of N-benzylideneaniline and its derivatives is their non-planar conformation. The molecule consists of two phenyl rings connected by an imine (-CH=N-) bridge. Steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogen atoms of the aniline (B41778) ring forces the aniline ring to twist out of the plane defined by the C=N bond. This twist is characterized by the dihedral angle (α) between the aniline ring and the C=N plane. A second dihedral angle (β) describes the twist of the benzaldehyde ring relative to the C=N plane. In the parent N-benzylideneaniline, the aniline ring is significantly twisted, while the benzaldehyde ring is nearly coplanar with the imine bond. The introduction of a fluorine atom at the para-position of the aniline ring is not expected to significantly alter this general conformation. Theoretical calculations for the parent N-benzylideneaniline have shown the E isomer to be more stable than the Z isomer.

| Parameter | Description | Typical Calculated Value (for N-benzylideneaniline) |

| α | Dihedral angle of the aniline ring | ~39° |

| β | Dihedral angle of the benzaldehyde ring | ~13° |

| C=N Bond Length | Length of the imine double bond | ~1.263 Å |

| C-N Bond Length | Length of the bond between the aniline ring and the imine nitrogen | ~1.426 Å |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For Schiff bases, the HOMO is typically localized on the aniline moiety, while the LUMO is centered on the benzaldehyde part and the C=N bridge. The introduction of an electron-withdrawing fluorine atom on the aniline ring is expected to stabilize the HOMO, potentially leading to a larger HOMO-LUMO gap compared to the unsubstituted N-benzylideneaniline. This would imply increased stability and lower reactivity.

| Molecular Orbital | Description | Typical Energy Range (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions.

In Benzenamine, 4-fluoro-N-(phenylmethylene)-, NBO analysis can reveal the stabilization energy associated with electron delocalization from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent phenyl rings. It also quantifies the charge distribution on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. The analysis can highlight the electron-withdrawing effect of the fluorine atom through the observation of charge transfer from the aniline ring.

Electrostatic Potential Surface (MESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For Benzenamine, 4-fluoro-N-(phenylmethylene)-, the MESP map would likely show a region of high negative potential around the nitrogen atom of the imine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The fluorine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the phenyl rings would correspond to regions of positive potential.

Vibrational Frequency Calculations and Theoretical Spectral Predictions

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions.

For Benzenamine, 4-fluoro-N-(phenylmethylene)-, a key vibrational mode is the stretching of the C=N imine bond, which typically appears in the range of 1610-1635 cm⁻¹ in the IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Other important vibrational modes include the C-H stretching of the aromatic rings, C-C stretching within the rings, and C-H bending vibrations. The C-F stretching vibration is also a characteristic mode for this molecule.

| Vibrational Mode | Description | Calculated Frequency Range (cm⁻¹) |

| C=N Stretch | Stretching of the imine double bond | 1610 - 1635 |

| Aromatic C-H Stretch | Stretching of C-H bonds in the phenyl rings | 3000 - 3100 |

| C-F Stretch | Stretching of the carbon-fluorine bond | 1200 - 1300 |

| C-H Bending (out-of-plane) | Bending of C-H bonds out of the plane of the phenyl rings | 700 - 900 |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and characterizing the transition state structures involved in the formation of Schiff bases like Benzenamine, 4-fluoro-N-(phenylmethylene)-. While specific theoretical studies detailing the reaction mechanism for this particular compound are not prevalent in the surveyed literature, the general mechanism for Schiff base formation from an amine and an aldehyde is well-understood and has been the subject of computational investigations for analogous systems.

The reaction typically proceeds in a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of this reaction, identifying the structures of reactants, intermediates, transition states, and products.

Transition State Analysis: For each step of the reaction, a transition state (TS) structure represents the highest energy point along the reaction coordinate. Computational analysis of these transition states is crucial for understanding the reaction kinetics. For instance, in the formation of related N-benzylideneanilines, the transition state for the initial nucleophilic attack would involve the partial formation of the N-C bond and the simultaneous proton transfer, often mediated by a solvent molecule. The second transition state, corresponding to the dehydration step, would show the elongation of the C-O bond of the carbinolamine and the abstraction of a proton from the nitrogen atom.

The presence of the electron-withdrawing fluorine atom at the 4-position of the benzenamine ring is expected to influence the reaction mechanism. It would decrease the nucleophilicity of the nitrogen atom, potentially increasing the activation energy for the initial addition step compared to unsubstituted benzenamine. However, it could also increase the acidity of the N-H protons, facilitating the dehydration step. A detailed computational study would be required to quantify these effects and determine the rate-determining step for this specific reaction.

Thermodynamic Property Calculations

The thermodynamic properties of Benzenamine, 4-fluoro-N-(phenylmethylene)- can be calculated using computational methods, providing insights into the stability and spontaneity of its formation. Standard thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are typically computed using statistical mechanics based on the results of quantum chemical calculations, such as DFT.

These calculations involve determining the optimized molecular geometry and vibrational frequencies. From the vibrational analysis, the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions can be calculated.

| Property | Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Product (Imine) | Byproduct (Water) | Overall Reaction (Δ) |

| Enthalpy (kcal/mol) | Value | Value | Value | Value | Calculated ΔH |

| Entropy (cal/mol·K) | Value | Value | Value | Value | Calculated ΔS |

| Gibbs Free Energy (kcal/mol) | Value | Value | Value | Value | Calculated ΔG |

Note: The values in this table are placeholders and would be determined from specific quantum chemical calculations for the reaction forming Benzenamine, 4-fluoro-N-(phenylmethylene)-.

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical calculations are instrumental in determining the energetic and electronic properties of molecules like Benzenamine, 4-fluoro-N-(phenylmethylene)-. These calculations, often performed using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

The presence of the fluorine atom, an electron-withdrawing group, on the phenyl ring attached to the nitrogen is expected to lower the energy of the HOMO, making the molecule less prone to oxidation compared to its non-fluorinated analog. The LUMO energy may also be affected, and a detailed calculation would be necessary to predict the precise impact on the HOMO-LUMO gap.

Below is a representative table of energetic and electronic properties that would be obtained from quantum chemical calculations for Benzenamine, 4-fluoro-N-(phenylmethylene)-.

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

Note: These values are placeholders and would be derived from specific quantum chemical calculations.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. While a specific Hirshfeld surface analysis for Benzenamine, 4-fluoro-N-(phenylmethylene)- is not available in the searched literature, studies on analogous N-benzylideneaniline derivatives provide insight into the expected interactions.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

2D Fingerprint Plots: Complementary to the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of contact distances, with characteristic patterns for different interaction types.